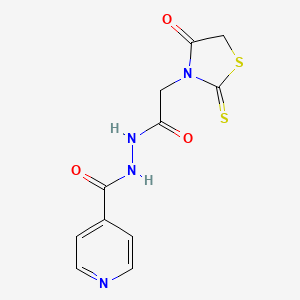
N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide, commonly known as OTANH, is a thiazolidinone derivative that has shown potential as an antitumor and antimicrobial agent. The compound has a unique chemical structure that makes it a promising candidate for further research and development.
Applications De Recherche Scientifique
Crystallography
The compound has been studied in the field of crystallography . The crystal structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate, a related compound, has been determined . This research can provide valuable insights into the physical properties of the compound, which can be useful in various applications.
Antimicrobial Activity
The compound has been studied for its antimicrobial activity . Thiazolidinone moiety, a part of the compound, possesses several biological activities and is an essential precursor for microbiological studies . This suggests that the compound could have potential applications in the development of new antimicrobial agents.
Green Chemistry
The compound has been synthesized using green chemistry principles . The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been used to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This approach aligns with the principles of green chemistry, which aims to reduce or eliminate the use of hazardous chemicals and solvents.
Organic Synthesis
The compound plays a significant role in organic synthesis . Thiazolidine motifs, which are part of the compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Pharmacological Properties
The compound has been found to exhibit various pharmacological properties . Derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is a part of the compound, have been found to exhibit various biological activities . Some of these compounds are now passing different stages of clinical trials .
Drug Design
The compound is considered a privileged structure in medicinal chemistry . N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides are important building blocks in the design of combinatorial libraries of rhodanine derivatives . This suggests that the compound could have potential applications in the design of new drug candidates.
Mécanisme D'action
Target of Action
The primary target of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .
Mode of Action
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide acts as a potent inhibitor of the ALR2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction results in the inhibition of the enzyme’s activity, thereby reducing the accumulation of sorbitol in cells .
Biochemical Pathways
The compound affects the polyol pathway , a two-step process that converts glucose to fructose. The first step, catalyzed by aldose reductase, is the reduction of glucose to sorbitol. The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase . By inhibiting aldose reductase, the compound prevents the accumulation of sorbitol, which can cause osmotic stress and other complications .
Pharmacokinetics
The related compound epalrestat, which is used in clinical practice, is known to have good bioavailability
Result of Action
The inhibition of aldose reductase by N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide results in a decrease in the accumulation of sorbitol within cells . This can help prevent osmotic stress and other complications associated with the overactivity of the polyol pathway .
Propriétés
IUPAC Name |
N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUHQMNQMHSZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)
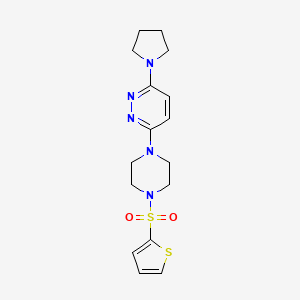



![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

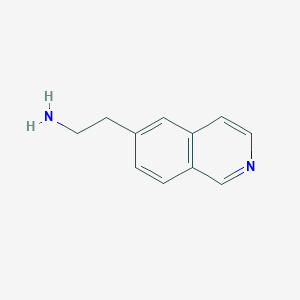
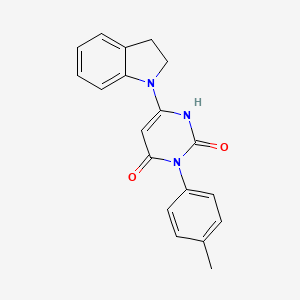

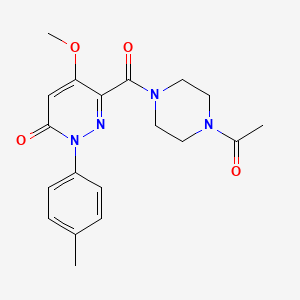

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)